molecular formula C10H13BrClNO2 B8095908 Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

Methyl 3-amino-3-(2-bromophenyl)propanoate HCl

Cat. No.: B8095908
M. Wt: 294.57 g/mol
InChI Key: JIOZZMPFORLQQJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13BrClNO2. This compound is notable for its brominated aromatic ring and amino ester functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-bromobenzaldehyde and glycine methyl ester hydrochloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and purity, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products

    Substitution: Formation of 3-amino-3-(2-substituted phenyl)propanoates.

    Reduction: Formation of 3-amino-3-(2-bromophenyl)propanol.

    Oxidation: Formation of 3-nitro-3-(2-bromophenyl)propanoate.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its brominated aromatic ring allows for further functionalization, making it a versatile intermediate.

Biology

In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters and amino acids.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting neurological conditions. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.

Industry

In the chemical industry, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the brominated aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(2-bromophenyl)propanoate hydrochloride is unique due to the position of the bromine atom on the aromatic ring, which influences its reactivity and interaction with biological targets. Compared to its analogs with different halogen substitutions, the bromine atom provides a balance of size and electron-withdrawing effects, making it particularly effective in certain synthetic and biological applications.

Properties

IUPAC Name

methyl 3-amino-3-(2-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOZZMPFORLQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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